Cas no 2137146-63-3 ((3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol)

(3R)-3-Amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a dichlorothiazole moiety, which confers unique reactivity and structural versatility. The compound’s stereospecific (R)-configuration ensures precise enantioselectivity in synthetic applications, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The dichlorothiazole group enhances electrophilic reactivity, facilitating further functionalization, while the amino and hydroxyl groups provide dual anchoring points for derivatization or coordination. This compound is particularly useful in the development of agrochemicals, bioactive molecules, and chiral ligands due to its stability and bifunctional nature. Its well-defined structure and high purity make it suitable for rigorous research and industrial-scale processes requiring consistent performance.
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol structure
2137146-63-3 structure
商品名:(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
CAS番号:2137146-63-3
MF:C6H8Cl2N2OS
メガワット:227.111517906189
CID:6388699
PubChem ID:165960683

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
    • EN300-1164992
    • 2137146-63-3
    • インチ: 1S/C6H8Cl2N2OS/c7-5-4(3(9)1-2-11)12-6(8)10-5/h3,11H,1-2,9H2/t3-/m1/s1
    • InChIKey: SEOYHCRIVGYIFM-GSVOUGTGSA-N
    • ほほえんだ: ClC1=C([C@@H](CCO)N)SC(=N1)Cl

計算された属性

  • せいみつぶんしりょう: 225.9734394g/mol
  • どういたいしつりょう: 225.9734394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 87.4Ų

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1164992-10.0g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
10g
$6635.0 2023-05-23
Enamine
EN300-1164992-2.5g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
2.5g
$3025.0 2023-05-23
Enamine
EN300-1164992-5.0g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
5g
$4475.0 2023-05-23
Enamine
EN300-1164992-2500mg
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
2500mg
$3025.0 2023-10-03
Enamine
EN300-1164992-10000mg
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
10000mg
$6635.0 2023-10-03
Enamine
EN300-1164992-0.1g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
0.1g
$1357.0 2023-05-23
Enamine
EN300-1164992-0.05g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
0.05g
$1296.0 2023-05-23
Enamine
EN300-1164992-50mg
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
50mg
$1296.0 2023-10-03
Enamine
EN300-1164992-100mg
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
100mg
$1357.0 2023-10-03
Enamine
EN300-1164992-1.0g
(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol
2137146-63-3
1g
$1543.0 2023-05-23

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol 関連文献

(3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-olに関する追加情報

Introduction to (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol (CAS No. 2137146-63-3)

Compound (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol, identified by its CAS number 2137146-63-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates a dichloro-1,3-thiazole moiety, which is known for its diverse biological activities and has been extensively studied in the development of novel drug candidates.

The stereochemistry of the compound, specifically the (3R) configuration, plays a crucial role in determining its pharmacological properties. Chiral centers are often pivotal in drug design, as they can influence the compound's interaction with biological targets and its overall efficacy. The presence of the (3R) configuration suggests that this compound has been carefully optimized to achieve specific biological effects, a process that typically involves rigorous computational and experimental studies.

In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole rings are found in numerous bioactive compounds and have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a dichloro substituent into the thiazole ring enhances its reactivity and binding affinity to biological targets, making it an attractive scaffold for drug development.

The compound (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol has been the subject of several research studies aimed at elucidating its pharmacological profile. Preliminary findings suggest that it may possess significant therapeutic potential in various disease models. For instance, studies have indicated that this compound can modulate key signaling pathways involved in inflammation and cancer progression. These pathways are often dysregulated in human diseases, making them attractive targets for therapeutic intervention.

The development of new drugs is a complex process that involves multiple stages, including synthesis, purification, and biological testing. The synthesis of (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, are often employed to achieve the desired stereochemical outcome. The success of these synthetic approaches is critical for obtaining sufficient quantities of the compound for further pharmacological evaluation.

Beyond its potential therapeutic applications, this compound also serves as a valuable tool for mechanistic studies. Understanding how it interacts with biological targets can provide insights into the underlying mechanisms of disease and help identify new therapeutic strategies. Additionally, the structural features of this molecule can be modified to develop analogs with enhanced properties. This flexibility makes it an excellent starting point for structure-based drug design.

The use of computational methods has become increasingly important in modern drug discovery. Molecular modeling techniques can predict how a compound will interact with biological targets at the atomic level. These predictions can guide experimental efforts and help optimize the pharmacological properties of lead compounds like (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol. By integrating computational studies with experimental data, researchers can accelerate the drug discovery process and increase the likelihood of success.

In conclusion, compound (3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol (CAS No. 2137146-63-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for exploring new therapeutic interventions. As research continues to uncover its pharmacological properties, it is likely that this compound will play an important role in future drug development efforts.

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